Tetrakis(dimethylamino)silane

Ferroelectric thin films Atomic layer deposition Carbon impurity

Tetrakis(dimethylamino)silane (TDMA) is a Si-H-free aminosilane for next-generation semiconductor ALD/CVD. Unlike alternatives like TDMAS, it eliminates persistent SiH* surface species, reducing carbon contamination and hydrogen-related impurities. Critically, TDMA yields ~40 μC/cm² remanent polarization with suppressed wake-up and 10⁹-cycle endurance in ferroelectric Hf₀.₅Zr₀.₅O₂, enhancing FeRAM/FeFET reliability. It also enables low-thermal-budget SiO₂ deposition at 40°C for flexible electronics and BEOL encapsulation. When interfacial purity and device preconditioning are paramount, choose TDMA.

Molecular Formula C8H24N4Si
Molecular Weight 204.39 g/mol
CAS No. 1624-01-7
Cat. No. B155119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)silane
CAS1624-01-7
Molecular FormulaC8H24N4Si
Molecular Weight204.39 g/mol
Structural Identifiers
SMILESCN(C)[Si](N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3
InChIKeySSCVMVQLICADPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)silane (TDMA, CAS 1624-01-7) for ALD and CVD Semiconductor Precursor Procurement


Tetrakis(dimethylamino)silane (TDMA, CAS 1624-01-7), also designated Si(N(CH₃)₂)₄, is a homoleptic aminosilane precursor utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing dielectric and ferroelectric thin films in semiconductor manufacturing. The compound is characterized by a molecular weight of 204.39 g/mol, a density of 0.884 g/mL at 25 °C, and a boiling point of 196 °C at atmospheric pressure . As a class of metal-organic precursors, TDMA enables deposition of SiO₂, Si₃N₄, and serves as a silicon source in complex oxide systems such as Hf₀.₅Zr₀.₅O₂ (HZO) ferroelectric films [1].

Why Tetrakis(dimethylamino)silane Cannot Be Casually Substituted with Other Aminosilane Precursors in ALD Processes


Substitution of tetrakis(dimethylamino)silane (TDMA) with structurally related aminosilanes such as tris(dimethylamino)silane (TDMAS, SiH(N(CH₃)₂)₃) or tetrakis(ethylmethylamino)silane (TEMA, Si(N(CH₃)(C₂H₅))₄) without process re-optimization is not scientifically sound. The ligand architecture directly dictates precursor volatility, surface adsorption kinetics, and the chemical nature of residual impurities incorporated into the growing film. For instance, the presence of an Si-H moiety in TDMAS introduces persistent SiH* surface species that require elevated deposition temperatures (above 450 °C) for complete removal with H₂O₂ as the oxidant [1]. Conversely, the fully substituted dialkylamino ligand set in TDMA eliminates this Si-H contribution entirely, yielding a fundamentally different surface reaction pathway and film impurity profile [2].

Quantitative Comparative Evidence for Tetrakis(dimethylamino)silane (TDMA) Versus Closest Aminosilane Analogues


Lower Residual Carbon Concentration in ALD Hf₀.₅Zr₀.₅O₂ Films Compared to TEMA Precursor

In a direct head-to-head ALD study using identical process conditions, Hf₀.₅Zr₀.₅O₂ films deposited using tetrakis(dimethylamino)silane (TDMA) exhibited lower residual carbon concentration than those deposited using tetrakis(ethylmethylamino)silane (TEMA) [1]. The reduced carbon incorporation is attributed to the less bulky methyl ligands on TDMA, which facilitate more complete ligand elimination during the surface reaction with the oxygen source.

Ferroelectric thin films Atomic layer deposition Carbon impurity

Enhanced Ferroelectric Phase Stability and Suppressed Wake-Up Effect in HZO Films

Hf₀.₅Zr₀.₅O₂ films fabricated with TDMA demonstrated superior ferroelectric endurance characteristics compared to those fabricated with TEMA [1]. The TDMA-derived film exhibited a suppressed adverse wake-up effect up to 10⁵ cycles under a 2.8 MV/cm cycling field, maintaining a high double remanent polarization (2Pᵣ) value of approximately 40 μC/cm² [1]. Furthermore, the film sustained reliable switching up to 10⁹ cycles at a 2.5 MV/cm cycling field without experiencing the wake-up effect [1].

Ferroelectric memory Wake-up effect Remanent polarization

Slightly Larger Grain Size and Ferroelectric Orthorhombic Phase Promotion in HZO Films

The use of TDMA as the Si precursor in ALD Hf₀.₅Zr₀.₅O₂ film deposition resulted in slightly larger grain sizes compared to films deposited using the TEMA precursor under identical conditions [1]. This microstructural difference is beneficial for promoting the formation of the ferroelectric orthorhombic phase (Pca2₁), which is the crystallographic phase responsible for ferroelectric switching in hafnia-based materials [1].

Grain size engineering Orthorhombic phase Ferroelectric hafnia

Absence of Si-H Surface Species Relative to Tris(dimethylamino)silane (TDMAS) in SiO₂ ALD

While a 2009 comparative study of SiO₂ ALD precursors found tris(dimethylamino)silane (TDMAS, SiH(N(CH₃)₂)₃) to be more effective than tetrakis(dimethylamino)silane (Si(N(CH₃)₂)₄) when using H₂O as the oxidant, this same study identified that TDMAS deposits persistent SiH* surface species that are difficult to remove completely, requiring temperatures above 450 °C with H₂O₂ for full elimination [1]. In contrast, the fully substituted TDMA lacks the Si-H bond entirely, thereby circumventing this specific impurity challenge. This class-level inference highlights that TDMA offers a fundamentally different surface chemistry profile.

SiO₂ ALD Surface reaction mechanism Aminosilane precursor

Low-Temperature CVD Deposition of SiO₂ with Ozone at Substrate Temperatures Above 40 °C

Tetrakis(dimethylamino)silane enables the deposition of SiO₂ thin films via low-temperature atmospheric-pressure CVD using ozone as the oxidant [1]. A 1993 study demonstrated that at a substrate temperature as low as 40 °C, thin films were obtained with a high deposition rate [1]. While this study did not directly compare deposition rates with other aminosilanes under identical conditions, the demonstrated low-temperature activity provides a valuable baseline for assessing TDMA's suitability for thermally sensitive substrates.

Low-temperature CVD Silicon dioxide Atmospheric pressure

Investigated Reactivity with Low-Energy Electrons for Focused Electron Beam Induced Deposition (FEBID) of SiNₓ

Tetrakis(dimethylamino)silane has been specifically investigated for its reactivity with low-energy electrons in the gas phase, motivated by its potential use as a precursor for Focused Electron Beam Induced Deposition (FEBID) of silicon nitride-based materials [1]. This application-specific research demonstrates interest in TDMA for direct-write nanofabrication techniques where precursor dissociation is driven by electron impact rather than thermal energy. While the study does not provide a direct comparative dataset against other aminosilanes in FEBID, it establishes TDMA as a candidate molecule for this emerging lithography-complementary technique.

FEBID Silicon nitride Electron-induced chemistry

Optimal Procurement Scenarios for Tetrakis(dimethylamino)silane (TDMA) Based on Quantified Differentiation


ALD of Ferroelectric Hf₀.₅Zr₀.₅O₂ (HZO) for FeRAM and FeFET Memory Devices

Procurement of TDMA is strongly indicated for research groups and foundries developing ferroelectric Hf₀.₅Zr₀.₅O₂ thin films for non-volatile memory applications. The direct comparative evidence demonstrates that TDMA yields lower residual carbon, slightly larger grain size, and crucially, a suppressed wake-up effect with high remanent polarization (~40 μC/cm²) and endurance to 10⁹ cycles, relative to TEMA [1]. This differentiated performance reduces device preconditioning requirements and enhances reliability in FeRAM and FeFET architectures.

Low-Thermal-Budget SiO₂ Deposition for BEOL and Temperature-Sensitive Substrates

When the fabrication process involves thermally fragile substrates—such as polymer-based flexible electronics, completed CMOS wafers during BEOL processing, or III-V compound semiconductors prone to degradation—TDMA with ozone is a relevant precursor candidate. The demonstrated ability to deposit SiO₂ at substrate temperatures as low as 40 °C with a high deposition rate [2] provides a pathway for dielectric encapsulation without exceeding stringent thermal budget constraints.

Research and Development of Maskless, Direct-Write Silicon Nitride Nanostructures via FEBID

Academic and industrial R&D teams exploring Focused Electron Beam Induced Deposition (FEBID) for maskless prototyping of silicon nitride nanostructures should consider TDMA. Its gas-phase reactivity with low-energy electrons has been systematically characterized [3], providing a foundational dataset that accelerates process parameter optimization and reduces the experimental uncertainty associated with untested precursors.

Mixed-Oxide ALD Processes Where Si-H Contamination Must Be Avoided

In ALD processes targeting complex oxide stacks where hydrogen-related impurities (stemming from Si-H surface groups) are detrimental to electrical performance—such as gate dielectrics or interfacial layers in advanced transistors—TDMA's molecular architecture (lacking an Si-H bond) offers a cleaner surface chemistry profile compared to alternatives like tris(dimethylamino)silane (TDMAS) [4]. This molecular-level differentiation supports the selection of TDMA when minimizing hydrogen incorporation is a primary process goal.

Technical Documentation Hub

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